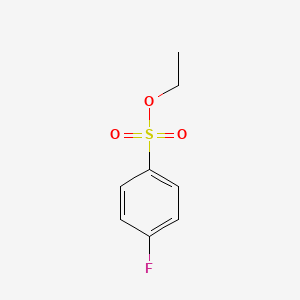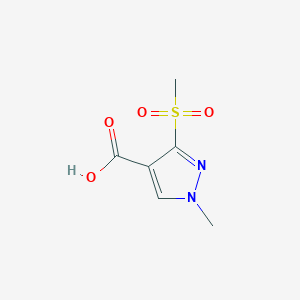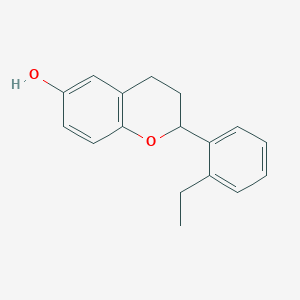
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide is a chemical compound with the molecular formula C12H15ClINO. This compound is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a dimethyl-propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the phenyl ring and the dimethyl-propanamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amidation reactions, utilizing optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Aplicaciones Científicas De Investigación
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Unique due to its specific substituents and amide group.
N-(5-Bromo-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Similar structure but with a bromo group instead of a chloro group.
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-butyramide: Similar structure but with a butyramide group instead of a propanamide group.
Uniqueness
This compound is unique due to its specific combination of chloro, iodo, and methyl substituents on the phenyl ring, along with the dimethyl-propanamide group
Propiedades
Fórmula molecular |
C12H15ClINO |
|---|---|
Peso molecular |
351.61 g/mol |
Nombre IUPAC |
N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clave InChI |
ANOKTXBUDHSTMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)

![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)





![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)




